molecular formula C10H18N2O3 B13933682 Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate

Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate

Cat. No.: B13933682
M. Wt: 214.26 g/mol
InChI Key: LIPBJRHDDKNWFF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrolidinone ring, which is a five-membered lactam, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative and a pyrrolidinone precursor.

    Reaction Conditions: The amino acid derivative is reacted with the pyrrolidinone precursor under controlled conditions, often involving a catalyst and a solvent such as methanol.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the formation of new esters or amides.

Scientific Research Applications

Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate: Lacks the dimethyl groups on the pyrrolidinone ring.

    Ethyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-2-yl)propanoate: The position of the oxo group is different.

Uniqueness

Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is unique due to the presence of the dimethyl groups on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate

InChI

InChI=1S/C10H18N2O3/c1-10(2)5-6(8(13)12-10)4-7(11)9(14)15-3/h6-7H,4-5,11H2,1-3H3,(H,12,13)

InChI Key

LIPBJRHDDKNWFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)N1)CC(C(=O)OC)N)C

Origin of Product

United States

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